molecular formula C15H15FN2O3S B4265775 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B4265775
M. Wt: 322.4 g/mol
InChI Key: SPGPCMQHDNKQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-9-14(10-5-7-11(16)8-6-10)18-15(22-9)17-12(19)3-2-4-13(20)21/h5-8H,2-4H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPCMQHDNKQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCCC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.